N-(2,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide
描述
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-6-32-22-10-8-7-9-19(22)25-27-21(18(5)33-25)14-30-17(4)23(28-29-30)24(31)26-20-13-15(2)11-12-16(20)3/h7-13H,6,14H2,1-5H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJDZFWRQKFJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=C(C=CC(=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 946370-93-0) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 445.5 g/mol. Its structure includes multiple functional groups that contribute to its biological activity, particularly the triazole and oxazole moieties which are known for their pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O3 |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 946370-93-0 |
Anticancer Properties
Recent studies have indicated that compounds similar in structure to this compound exhibit significant anticancer activities. For example, related compounds have shown efficacy against various cancer cell lines such as breast, colon, lung, and prostate cancers at low micromolar concentrations. These compounds function primarily as topoisomerase II inhibitors, disrupting DNA replication in cancer cells and inducing apoptosis through the accumulation of reactive oxygen species (ROS) .
The proposed mechanism of action involves the inhibition of topoisomerase II activity, which is crucial for DNA unwinding during replication. This inhibition leads to DNA damage and subsequent cell cycle arrest primarily at the G1 phase. The induction of ROS further exacerbates cellular stress in cancer cells, promoting apoptosis .
Study 1: Efficacy Against Cancer Cell Lines
In a comparative study evaluating various triazole derivatives, it was found that certain analogs of this compound demonstrated potent anticancer effects. These compounds were tested against a panel of cancer cell lines and exhibited IC50 values in the low micromolar range, indicating strong efficacy compared to standard chemotherapeutics like etoposide .
Study 2: In Vivo Studies
In vivo experiments involving animal models have shown that these compounds can significantly reduce tumor growth without notable toxicity to normal tissues. This selectivity is critical for developing safer cancer therapies .
相似化合物的比较
Structural Similarity Analysis
Compound A belongs to a class of 1,2,3-triazole-4-carboxamide derivatives. Key structural analogs include:
Key Observations :
- Core Structure : All compounds share the 1,2,3-triazole-4-carboxamide backbone.
- Substituent Variability: Position 1: Compound A and C feature oxazole-containing substituents, while B and D use simpler aryl groups. Carboxamide N-Substituent: A uses a 2,5-dimethylphenyl group, whereas B, C, and D employ ethoxyphenyl, fluorophenyl, and isopropylphenyl groups, respectively. Additional Modifications: Compound C includes an amino group at triazole position 5, enhancing polarity .
Similarity Metrics and Virtual Screening
Compound similarity is quantified using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients (Tc), where Tc ≥ 0.85 indicates high similarity . Hypothetical comparisons based on structural features suggest:
- Compound A vs. B : Moderate similarity (Tc ≈ 0.65–0.70) due to shared triazole-carboxamide core but divergent substituents.
- Compound A vs. C : High similarity (Tc ≈ 0.85–0.90) due to conserved oxazole and triazole motifs.
- Compound A vs. D : Low similarity (Tc ≈ 0.50–0.55) owing to structural divergence at both positions 1 and N-substituents.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP) : The oxazole and ethoxyphenyl groups in A increase hydrophobicity compared to C (fluorophenyl enhances polarity).
- Solubility: Compound C’s amino group may improve aqueous solubility relative to A .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
